molecular formula C9H13N3O B1445253 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1341019-84-8

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1445253
CAS No.: 1341019-84-8
M. Wt: 179.22 g/mol
InChI Key: UHWKRAJPWOGTQP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor to form the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving heterocyclic compounds.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-thiadiazole
  • 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-triazole
  • 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxazole

Uniqueness

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Additionally, its structural features allow for diverse chemical modifications, enabling the exploration of various derivatives with potentially enhanced biological activity or material properties.

Properties

IUPAC Name

3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWKRAJPWOGTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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